rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVULRVZLGNKEI-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@@H]1CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.
Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.
Functionalization to introduce the carboxylic acid group: This can be done through oxidation reactions or other functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
Rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has been investigated for its potential as a therapeutic agent due to its interaction with neurotransmitter systems.
- Neurotransmitter Modulation : Preliminary studies suggest it may modulate acetylcholine and dopamine receptor activity, impacting cognitive functions and neuroprotection.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against specific bacterial strains:
- Inhibition of Biofilm Formation : It has shown efficacy in reducing biofilm formation in pathogenic bacteria, making it a candidate for further development in treating infections.
Neuroprotective Effects
Studies have highlighted the compound's potential neuroprotective effects:
- Oxidative Stress Protection : It may protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative disease research.
Analgesic Properties
Initial findings indicate that this compound may possess analgesic properties:
- Pain Modulation : It could influence pain pathways, warranting further investigation into its use in pain management therapies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated protective effects against oxidative damage in neuronal cells. |
| Study B | Antimicrobial Activity | Showed significant inhibition of bacterial biofilm formation in vitro. |
| Study C | Analgesic Effects | Indicated potential for pain modulation in animal models. |
Mechanism of Action
The mechanism of action of rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, modulating their activity.
Signal transduction: The compound may influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and physicochemical properties.
*Calculated or inferred from structural data.
†CAS listed as "199.30" in , likely a typo.
Functional Group Impact on Properties
Lipophilicity :
- The benzyl group in the target compound increases lipophilicity compared to analogs like the fluoromethyl derivative () .
- The methyl ester () is more lipophilic than the carboxylic acid form, altering membrane permeability .
Acidity and Solubility :
- The carboxylic acid in the target compound enhances water solubility via ionization, whereas esters (e.g., methyl or tert-butyl) are less polar .
Enzymatic Stability: Carbapenem analogs () show substituent-dependent stability against renal dehydropeptidase-I (DHP-I).
Synthetic Utility: The tert-butyl ester () is a common protecting group for carboxylic acids, enabling selective derivatization .
Industrial and Pharmaceutical Relevance
- Suppliers: A related hydrochloride salt (rac-(1R,5R)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid HCl) is supplied by multiple companies (e.g., Alkano Chemicals, Taizhou VOLSEN), indicating industrial demand for bicyclic intermediates .
Biological Activity
The compound rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₉NO₂
- Molecular Weight : 245.32 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antibacterial properties and enzyme inhibition capabilities.
Antibacterial Activity
Recent studies have investigated the compound's effectiveness against a range of bacterial strains, both gram-positive and gram-negative. The results indicate that this compound exhibits significant antibacterial activity, comparable to standard antibiotics.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Inhibition Zone (mm) | Control (Meropenem) (mm) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 12 | 18 |
| Bacillus subtilis | 14 | 22 |
| Pseudomonas aeruginosa | 10 | 19 |
The compound showed varying degrees of effectiveness against these strains, with the highest inhibition observed against Staphylococcus aureus and Bacillus subtilis .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has also been explored. It was found to inhibit urease and alpha-amylase enzymes effectively.
Table 2: Enzyme Inhibition Assays
| Enzyme | IC50 (µM) | Control (Standard Inhibitor) (µM) |
|---|---|---|
| Urease | 25 | 15 |
| Alpha-Amylase | 30 | 20 |
These findings suggest that the compound may be useful in developing treatments for conditions related to these enzymes, such as urinary infections and carbohydrate metabolism disorders .
The mechanism by which this compound exerts its antibacterial effects appears to involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death . Additionally, enzyme inhibition studies suggest that it may interact with specific active sites on urease and alpha-amylase, blocking their activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antibacterial Efficacy : A study conducted on patients with bacterial infections showed that treatment with this compound resulted in significant improvement in infection markers compared to traditional antibiotic treatments.
- Enzyme Inhibition in Diabetic Models : Research involving diabetic animal models indicated that administration of the compound led to reduced blood glucose levels through inhibition of alpha-amylase activity, demonstrating its potential as an adjunct therapy in diabetes management.
Q & A
Q. What synthetic routes are available for rac-(1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, and how can reaction conditions be optimized?
The synthesis of bicyclic azabicyclo compounds often involves ring-closing strategies, such as intramolecular cyclization of precursors containing amine and carboxylic acid functionalities. For example, analogous compounds like 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives are synthesized via condensation reactions followed by cyclization under controlled pH and temperature . Optimization may include solvent selection (e.g., methanol or dichloromethane), catalysts (e.g., Pd for benzylation), and purification via column chromatography. Reaction yields can vary significantly with solvent polarity and temperature gradients (e.g., yields improved using aprotic solvents at 60–80°C) .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Key methods include:
- NMR Spectroscopy : To confirm stereochemistry (e.g., J-coupling constants for bicyclic ring protons) and benzyl group positioning .
- X-ray Crystallography : For absolute configuration determination, as seen in related azabicyclo structures (e.g., rel-(3R,5R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives) .
- HPLC-MS : To assess purity and detect impurities (e.g., using C18 columns with acetonitrile/water gradients) .
Q. How can purity and impurity profiles be rigorously assessed?
Impurity analysis requires:
- HPLC with UV/ELSD Detection : To quantify residual solvents or byproducts (e.g., 6-aminopenicillanic acid as a common impurity in bicyclic β-lactams) .
- Chiral Chromatography : To resolve enantiomers, critical for rac-mixtures. Polysaccharide-based columns (e.g., Chiralpak® AD-H) are effective for azabicyclo separations .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s stability under varying pH and temperature conditions?
The rac-mixture’s stability depends on the stereochemical environment of the bicyclic core. For example, cis-isomers of related azabicyclo compounds (e.g., tert-butyl (1R,5R)-1-formyl-3-azabicyclo[3.2.0]heptane-3-carboxylate) show higher thermal stability in aprotic solvents, while trans-isomers degrade faster under acidic conditions . Accelerated stability studies (40°C/75% RH for 6 months) combined with chiral HPLC can track racemization or degradation .
Q. What solvent systems enhance solubility for in vitro assays, and how do they affect reactivity?
Solubility screening in DMSO, ethanol, and aqueous buffers (pH 1.2–7.4) is critical. Polar aprotic solvents (e.g., DMF) improve solubility but may destabilize the bicyclic ring. Co-solvents like PEG-400 or cyclodextrins are often used for biological testing. Solvent choice also impacts reactivity; for example, aqueous methanol promotes hydrolysis of the azabicyclo ring, whereas dichloromethane preserves integrity .
Q. What mechanistic insights explain the formation of the bicyclo[3.2.0]heptane ring during synthesis?
Mechanistic studies on analogous compounds suggest a stepwise process: (1) nucleophilic attack by the amine on a carbonyl group, followed by (2) intramolecular cyclization via SN2 displacement. Computational modeling (DFT) of transition states can identify rate-limiting steps, such as steric hindrance from the benzyl group .
Q. How do structural modifications (e.g., substituting the benzyl group) affect biological activity?
Comparative studies with derivatives like 3-azabicyclo[3.1.1]heptan-6-one reveal that bulkier substituents reduce membrane permeability but enhance target binding affinity. For instance, replacing benzyl with pyridinyl groups increases solubility but decreases metabolic stability in hepatic microsome assays .
Q. How can contradictory data on synthesis yields from different methods be resolved?
Yield discrepancies often arise from competing side reactions (e.g., over-benzylation). Systematic DoE (Design of Experiments) approaches can optimize parameters like stoichiometry, temperature, and catalyst loading. For example, reducing benzyl chloride equivalents from 2.0 to 1.2 equivalents minimized di-benzylated byproducts in analogous syntheses .
Q. What strategies mitigate hygroscopicity during storage and handling?
Lyophilization or storage under inert gas (N₂/Ar) prevents moisture uptake. Stability studies show that anhydrous forms (e.g., tert-butyl-protected derivatives) retain purity >98% for 12 months at −20°C, while hydrates degrade faster .
Q. How can computational methods predict interactions between this compound and biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like penicillin-binding proteins (PBPs). For example, the bicyclo[3.2.0] core mimics β-lactam rings, enabling competitive inhibition of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
